molecular formula C13H25NO6Si B8821581 4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid CAS No. 50488-14-7

4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid

Cat. No.: B8821581
CAS No.: 50488-14-7
M. Wt: 319.43 g/mol
InChI Key: YSIBYEBNVMDAPN-UHFFFAOYSA-N
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Description

4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid is a chemical compound with the molecular formula C13H25NO6Si It is known for its unique structure, which includes a triethoxysilyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid typically involves the reaction of 4-oxo-2-butenoic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve continuous flow reactors to enhance efficiency and yield. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the butenoic acid backbone.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the triethoxysilyl group.

Scientific Research Applications

4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows the compound to form strong bonds with various substrates, enhancing its reactivity. The butenoic acid backbone can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-((3-(trimethoxysilyl)propyl)amino)-2-butenoic acid
  • 4-Oxo-4-((3-(triisopropoxysilyl)propyl)amino)-2-butenoic acid
  • 4-Oxo-4-((3-(triethoxysilyl)propyl)amino)butanoic acid

Uniqueness

4-Oxo-4-((3-(triethoxysilyl)propyl)amino)-2-butenoic acid is unique due to its specific combination of a triethoxysilyl group and a butenoic acid backbone. This structure imparts distinct chemical properties, making it suitable for a variety of applications in different fields. Its ability to undergo multiple types of chemical reactions and form strong bonds with substrates sets it apart from similar compounds.

Properties

CAS No.

50488-14-7

Molecular Formula

C13H25NO6Si

Molecular Weight

319.43 g/mol

IUPAC Name

4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid

InChI

InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

YSIBYEBNVMDAPN-UHFFFAOYSA-N

Isomeric SMILES

CCO[Si](CCCNC(=O)/C=C/C(=O)O)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC

Origin of Product

United States

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